(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AA-193 involves several key steps:
Friedel-Crafts Condensation: The initial step involves the condensation of 4,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid ethyl ester with benzoyl chloride using aluminum chloride in dichloroethane.
Oxime Formation: The resulting compound is then reacted with hydroxylamine in refluxing pyridine to form the corresponding oxime.
Cyclization: The oxime is cyclized using sodium hydride in dimethylformamide or potassium hydroxide in ethanol to produce the final product.
Industrial Production Methods
Industrial production of AA-193 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
AA-193 undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, such as the chlorination of its benzene ring using sulfuryl chloride in dichloromethane.
Common Reagents and Conditions
Oxidation: Chromium trioxide and sulfuric acid, potassium permanganate in dichloromethane.
Substitution: Sulfuryl chloride in dichloromethane.
Major Products
The major products formed from these reactions include various oxidized and substituted derivatives of AA-193, which can be further utilized in different applications .
Scientific Research Applications
AA-193 has several scientific research applications:
Chemistry: It is used as a model compound in studies of uricosuric agents and their mechanisms.
Biology: Research on AA-193 has provided insights into the renal transport system of urate and its regulation.
Industry: The compound’s unique properties make it a candidate for the development of new uricosuric drugs.
Mechanism of Action
AA-193 exerts its effects by inhibiting the presecretory reabsorption of uric acid in the proximal tubules of the kidney. This action increases the excretion of uric acid, thereby reducing its levels in the blood . The compound has a high affinity for the urate reabsorption system, distinguishing it from other uricosuric agents .
Comparison with Similar Compounds
Similar Compounds
Probenecid: Another uricosuric agent that increases urate excretion but has a different mechanism of action.
Tienilic Acid: Similar in its uricosuric activity but differs in its effect on other renal transport systems.
Benzbromarone: Known for its potent uricosuric activity but with a different mode of action compared to AA-193.
Uniqueness
AA-193 is unique due to its selective inhibition of presecretory reabsorption of uric acid, which makes it particularly effective in increasing urate excretion without significantly affecting other renal transport systems .
Properties
CAS No. |
107804-48-8 |
---|---|
Molecular Formula |
C16H10ClNO4 |
Molecular Weight |
315.71 g/mol |
IUPAC Name |
(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO4/c17-11-6-9-13(8-4-2-1-3-5-8)18-22-14(9)10-7-12(16(19)20)21-15(10)11/h1-6,12H,7H2,(H,19,20)/t12-/m1/s1 |
InChI Key |
RVKIPRIYUGLRFF-GFCCVEGCSA-N |
Isomeric SMILES |
C1[C@@H](OC2=C(C=C3C(=C21)ON=C3C4=CC=CC=C4)Cl)C(=O)O |
SMILES |
C1C(OC2=C(C=C3C(=C21)ON=C3C4=CC=CC=C4)Cl)C(=O)O |
Canonical SMILES |
C1C(OC2=C(C=C3C(=C21)ON=C3C4=CC=CC=C4)Cl)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-chloro-7,8-dihydro-3-phenylfuro(2,3-g)1,2-benzisoxazole-7-carboxylic acid AA 193 AA-193 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.